4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the coupling of the sulfonylated pyrimidine with 2-(trifluoromethyl)phenylbutanamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Biological Research: Used in studies to understand its interaction with biological macromolecules.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, inhibiting its activity. The trifluoromethyl groups can enhance binding affinity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding with the target protein.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide analogs with different substituents on the aromatic rings.
Other pyrimidine-based sulfonamides: with similar structural features.
Uniqueness
- The combination of methoxyphenyl and trifluoromethyl groups on the pyrimidine core is unique and can provide distinct pharmacological properties.
- The presence of both sulfonyl and amide functionalities allows for diverse chemical reactivity and biological interactions.
Properties
Molecular Formula |
C23H19F6N3O4S |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C23H19F6N3O4S/c1-36-18-10-5-2-7-14(18)17-13-19(23(27,28)29)32-21(31-17)37(34,35)12-6-11-20(33)30-16-9-4-3-8-15(16)22(24,25)26/h2-5,7-10,13H,6,11-12H2,1H3,(H,30,33) |
InChI Key |
TUNYCDJQXRMXHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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